![molecular formula C10H8N2OS B8165766 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde](/img/structure/B8165766.png)
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
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Overview
Description
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of 1,3,4-thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid.
Reduction: 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings, including 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde, exhibit notable antimicrobial properties. In studies evaluating the antimicrobial efficacy of thiadiazole derivatives, compounds similar to this compound demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa .
Microbial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 17 |
Bacillus subtilis | 14 |
Pseudomonas aeruginosa | 16 |
This suggests that this compound could serve as a lead compound in the development of new antimicrobial agents.
Anticancer Properties
The potential anticancer properties of thiadiazole derivatives have been extensively studied. For instance, derivatives synthesized from similar scaffolds have shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at critical phases.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 6b | <10 | MCF-7 |
Compound 19 | <10 | LoVo |
These findings highlight the potential of this compound in anticancer drug development.
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various methods involving reactions with different electrophiles. This compound serves as a precursor for synthesizing more complex thiadiazole derivatives that may possess enhanced biological activities .
Anti-Plant Virus Activity
Recent studies have explored the use of thiadiazole derivatives as anti-plant virus agents. For instance, chiral derivatives synthesized from similar structures have shown effectiveness against tobacco mosaic virus (TMV), indicating potential agricultural applications for this compound .
Mechanistic Insights and Case Studies
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of proteins, nucleic acids, or other biomolecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(5-Methyl-1,2,4-thiadiazol-2-yl)benzaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the thiadiazole ring.
3-(5-Methyl-1,2,3-thiadiazol-2-yl)benzaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the thiadiazole ring.
Uniqueness
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is unique due to its specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for various applications in medicinal chemistry and other fields .
Biological Activity
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is a heterocyclic compound characterized by the presence of both a thiadiazole ring and an aldehyde functional group. Its molecular formula is C9H8N2S, and it has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound consists of a benzaldehyde moiety linked to a 5-methyl-1,3,4-thiadiazole ring. This structural configuration contributes to its potential biological activities by allowing interactions with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell wall synthesis.
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 16–31.25 μg/mL |
Pseudomonas aeruginosa | Antibacterial | 31.25–62.5 μg/mL |
Candida albicans | Antifungal | Moderate activity at MIC 31.25–62.5 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation.
Cancer Cell Line | Activity | IC50 Value |
---|---|---|
MCF-7 (Breast Cancer) | Cytotoxic | 15 μM |
HeLa (Cervical Cancer) | Cytotoxic | 12 μM |
A549 (Lung Cancer) | Cytotoxic | 18 μM |
The compound's ability to inhibit tumor growth suggests its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Apoptosis Induction : It can trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Cell Cycle Arrest : Research indicates that it may cause cell cycle arrest at specific phases, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of thiadiazole exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency .
- Anticancer Screening : In vitro assays revealed that the compound exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting its potential role in cancer therapy .
Properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISICCXIQDPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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